

Technical Guide: 3-(1-Methylethoxy)propanoyl Chloride

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Compound of Interest

Compound Name:	3-(Propan-2-yloxy)propanoyl chloride
CAS No.:	56680-78-5
Cat. No.:	B2884446

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Executive Summary

3-(1-Methylethoxy)propanoyl chloride, also known as 3-isopropoxypropionyl chloride, is a bifunctional building block containing a reactive acyl chloride moiety and an ether linkage. It serves as a critical intermediate for introducing the 3-isopropoxypropanoyl motif into pharmaceutical active ingredients (APIs) and agrochemicals. This moiety is particularly valuable in drug design for modulating lipophilicity and metabolic stability compared to simple alkyl chains.

This guide provides a validated workflow for its synthesis, characterization, and safe handling, addressing the stability challenges inherent to ether-substituted acyl chlorides.

Chemical Identity & Physical Properties[1][2][3][4][5] [6][7]

Property	Data
IUPAC Name	3-(1-Methylethoxy)propanoyl chloride
Common Synonyms	3-Isopropoxypropionyl chloride; -Isopropoxypropionyl chloride
CAS Number	56680-78-5
Molecular Formula	C H ClO
Molecular Weight	150.60 g/mol
Appearance	Colorless to pale yellow liquid (fumes in air)
Boiling Point	Predicted: ~60–65 °C at 10 mmHg (Decomposes at atm. pressure)
Density	~1.05 g/mL (Estimated)
Solubility	Soluble in CH Cl , THF, Et O; Reacts violently with water/alcohols

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most reliable route to 3-(1-methylethoxy)propanoyl chloride involves the activation of its parent acid, 3-isopropoxypropanoic acid. The parent acid is synthesized via a Michael addition of isopropanol to acrylic acid (or acrylonitrile followed by hydrolysis).

Step-by-Step Synthesis Protocol

Reaction:

Reagents:

- 3-Isopropoxypropanoic acid (1.0 equiv)
- Thionyl Chloride (SOCl₂) (1.2 – 1.5 equiv)
- N,N-Dimethylformamide (DMF) (Catalytic, 1-2 mol%)
- Solvent: Dichloromethane (DCM) (Optional, can be run neat)

Procedure:

- Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and SO₂ off-gases.
- Charging: Charge the flask with 3-isopropoxypropanoic acid. If using solvent, add anhydrous DCM (2-3 volumes). Add catalytic DMF.
 - Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction and allowing for lower temperatures, which preserves the ether linkage.
- Addition: Cool the mixture to 0–5 °C. Add Thionyl Chloride dropwise over 30–60 minutes.
 - Caution: The reaction is endothermic initially but gas evolution (HCl/SO₂) can cause foaming.
- Reaction: Allow the mixture to warm to room temperature. Heat to mild reflux (40 °C) for 2–3 hours.
 - Monitoring: Monitor reaction progress by quenching an aliquot with methanol and analyzing the methyl ester via GC or TLC.
- Work-up: Remove excess SOCl₂

and solvent under reduced pressure (rotary evaporator) at $< 40\text{ }^{\circ}\text{C}$.

- Purification: Distill the crude oil under high vacuum (e.g., 0.1–1 mmHg).
 - Critical Parameter: Keep pot temperature below $80\text{ }^{\circ}\text{C}$ to prevent ether cleavage or polymerization.

Synthesis Workflow Diagram



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Figure 1: Optimized synthesis workflow for 3-(1-methylethoxy)propanoyl chloride via thionyl chloride activation.

Characterization & Quality Control (Self-Validating Protocols)

To ensure the integrity of the reagent before use in downstream applications, the following spectral signatures must be confirmed.

Proton NMR ($^1\text{H-NMR}$, 400 MHz, CDCl_3)

The spectrum should display distinct signals for the isopropyl group and the propionyl backbone.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.75	Triplet (Hz)	2H	-O-CH -CH -CO	-Methylene (Ether adjacent)
3.60	Septet (Hz)	1H	-O-CH(CH)	Isopropyl Methine
3.05	Triplet (Hz)	2H	-CH -CH -COCl	-Methylene (Deshielded by COCl)
1.15	Doublet (Hz)	6H	-CH(CH)	Isopropyl Methyls

- Validation Check: If the triplet at 3.05 ppm shifts upfield to ~2.6 ppm, hydrolysis to the acid has occurred.

Infrared Spectroscopy (FT-IR)

- Key Peak: 1790–1800 cm

(Strong, C=O stretch).

- Note: A peak at 1710 cm

indicates carboxylic acid contamination (hydrolysis product).

- Ether Stretch: 1100–1150 cm

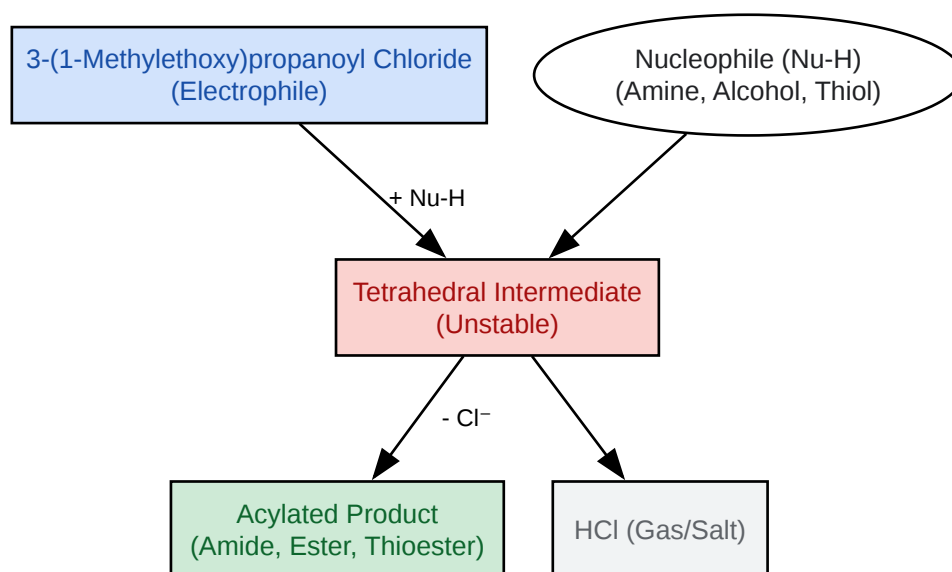
(C-O-C).

Reactivity Profile & Applications

Mechanism of Acylation

3-(1-Methylethoxy)propanoyl chloride reacts via a Nucleophilic Acyl Substitution mechanism. The electron-withdrawing chlorine atom activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, or thiols.

Reactivity Diagram



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Figure 2: Nucleophilic acyl substitution mechanism. The isopropyl ether group remains stable under standard acylation conditions.

Applications in Drug Development

- **Lipophilicity Tuning:** The isopropoxy group adds steric bulk and lipophilicity (modulation) compared to a methoxy or ethoxy group, potentially improving blood-brain barrier (BBB) penetration or oral bioavailability of the final drug candidate.
- **Linker Chemistry:** Used to create flexible linkers in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) where a specific chain length and solubility profile are required.

- Prodrug Synthesis: Derivatization of hydroxyl- or amine-bearing drugs to form esters/amides that are cleaved in vivo.

Handling & Safety (E-E-A-T)

Hazards[6][8][9][10][11][12][13]

- Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]
- Lachrymator: Extremely irritating to respiratory tract and eyes.
- Moisture Sensitive: Reacts violently with water to release HCl gas.

Storage & Stability[8][9]

- Atmosphere: Store under inert gas (Argon or Nitrogen).
- Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.
- Container: Teflon-lined caps or glass ampoules. Do not use metal containers prone to corrosion by trace HCl.

Emergency Protocols

- Spill: Do not use water.[5] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after absorption.
- Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) if available, or copious amounts of water for 15 minutes.

References

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